

# An In-depth Technical Guide to N-Phenylsuccinimide and its Synonyms

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## Compound of Interest

Compound Name: *N-Phenylsuccinimide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Phenylsuccinimide**, also known as Succinanyl. It covers its chemical identity, physicochemical properties, synthesis methodologies, and its role within the broader context of drug discovery and development, with a focus on the biological activities of the succinimide scaffold.

## Chemical Identity and Synonyms

**N-Phenylsuccinimide** is a chemical compound belonging to the succinimide class. It is characterized by a succinimide ring substituted with a phenyl group on the nitrogen atom. This compound is known by several synonyms, which are crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms and Identifiers for **N-Phenylsuccinimide**

Identifier Type	Identifier
Systematic Name	1-Phenyl-2,5-pyrrolidinedione
Common Name	N-Phenylsuccinimide
Synonym	Succinanyl
Synonym	N-Phenylbutanimide
CAS Number	83-25-0[1]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub> [2]
IUPAC Name	1-phenylpyrrolidine-2,5-dione[1]

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **N-Phenylsuccinimide** is fundamental for its application in research and development, influencing aspects from reaction conditions to formulation.

Table 2: Physicochemical Data for **N-Phenylsuccinimide**

Property	Value	Reference
Molecular Weight	175.18 g/mol	[1]
Appearance	White to off-white crystalline solid	
Melting Point	155-157 °C	
Boiling Point	400.1 °C at 760 mmHg	
Density	1.279 g/cm <sup>3</sup>	
Solubility	Soluble in hot alcohol, ether, and chloroform. Slightly soluble in water.	

# Synthesis of N-Phenylsuccinimide: Experimental Protocols

Several methods have been reported for the synthesis of **N-Phenylsuccinimide**. The choice of method often depends on factors such as desired yield, purity, reaction time, and environmental considerations.

## Two-Step Synthesis from Succinic Anhydride and Aniline

This traditional method involves the formation of an intermediate succinanilic acid, followed by cyclization.

Experimental Protocol:

- Step 1: Synthesis of Succinanilic Acid
  - Dissolve succinic anhydride (1.0 equivalent) in a suitable solvent such as anhydrous diethyl ether or toluene.
  - Slowly add a solution of aniline (1.0 equivalent) in the same solvent to the succinic anhydride solution with constant stirring.
  - A white precipitate of succinanilic acid will form.
  - Stir the reaction mixture at room temperature for 1-2 hours.
  - Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
- Step 2: Cyclization to **N-Phenylsuccinimide**
  - Mix the dried succinanilic acid with a dehydrating agent, such as acetyl chloride (2-3 equivalents) or acetic anhydride.
  - Heat the mixture under reflux for 1-2 hours.

- After cooling, pour the reaction mixture into ice-cold water to precipitate the crude **N-Phenylsuccinimide**.
- Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol or a similar suitable solvent to obtain pure **N-Phenylsuccinimide**.

## One-Pot Green Synthesis

A more environmentally friendly approach involves a one-pot reaction using zinc dust in acetic acid.

Experimental Protocol:

- Dissolve aniline (0.040 mole) in glacial acetic acid (35 mL).
- Add succinic anhydride (0.044 mole) to the solution with vigorous stirring for 10 minutes at room temperature.
- Add zinc dust (2 mole) to the reaction mixture. The temperature will rise to approximately 55°C.
- Continue stirring for 1.5 hours while maintaining the temperature.
- Allow the mixture to cool to room temperature and filter to remove any unreacted zinc.
- Pour the filtrate onto crushed ice (150 g) to precipitate the product.
- Filter the solid, wash with water, and recrystallize from ethanol to yield pure **N-Phenylsuccinimide**.

## Microwave-Assisted Synthesis

This method significantly reduces the reaction time.

Experimental Protocol:

- In a microwave-safe vessel, thoroughly mix succinic anhydride (1.0 equivalent) and aniline (1.0 equivalent). No solvent is required.

- Place the vessel in a domestic or laboratory microwave oven.
- Irradiate the mixture at a moderate power level (e.g., 300-450 W) for a short duration (e.g., 3-5 minutes). The reaction should be monitored to prevent overheating.
- Allow the mixture to cool to room temperature. The solidified product is crude **N-Phenylsuccinimide**.
- Recrystallize the crude product from ethanol to obtain purified crystals.

## Role in Drug Development and Biological Activities of the Succinimide Scaffold

While **N-Phenylsuccinimide** itself is primarily a synthetic intermediate, the succinimide ring is a well-established pharmacophore found in a variety of clinically used drugs and biologically active compounds. Derivatives of **N-Phenylsuccinimide** have been investigated for several therapeutic applications.

Table 3: Biological Activities of N-Substituted Succinimide Derivatives

Biological Activity	Description	Quantitative Data Example (for derivatives)	Reference
Anticonvulsant	The succinimide ring is a core component of anticonvulsant drugs like ethosuximide. N-phenyl substituted derivatives have also shown activity in preclinical models.	ED <sub>50</sub> values in the maximal electroshock seizure (MES) test for some derivatives range from 25.2 to 47.61 $\mu\text{mol/kg}$ in rodents.[3]	[3][4]
Anti-inflammatory	Certain succinimide derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.	A pivalate-based Michael product of N-phenylmaleimide showed IC <sub>50</sub> values of 130 $\mu\text{g/mL}$ for COX-2 and 105 $\mu\text{g/mL}$ for 5-LOX.[5]	[5][6]
Antitumor	N-substituted succinimides have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.	IC <sub>50</sub> values for some dicarboximide derivatives against K562 leukemia cells were found to be less than 6 $\mu\text{M}$ .[7]	[7][8]

## Mechanism of Action of Succinimide Derivatives

The precise mechanism of action can vary depending on the specific derivative and the therapeutic target. However, some general mechanisms have been proposed for the succinimide class:

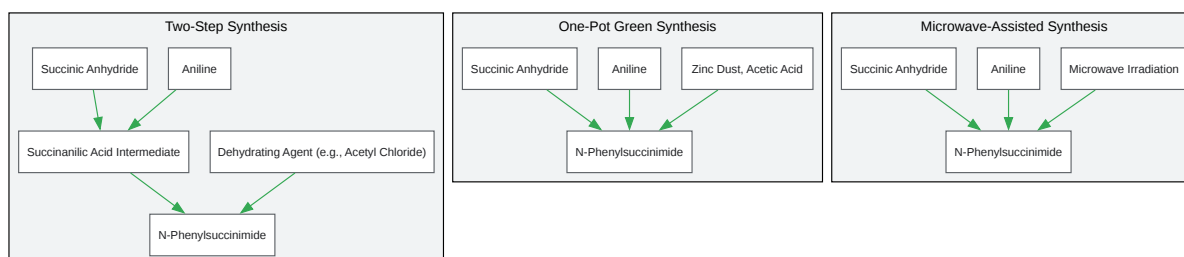
- **Anticonvulsant Activity:** Often attributed to the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons, which helps to prevent the generation of seizure

discharges. Some derivatives may also act on other ion channels like sodium channels.

- **Anti-inflammatory Activity:** Can involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of signaling pathways like the nuclear factor-kappa B (NF- $\kappa$ B) pathway.
- **Antitumor Activity:** May be mediated through the induction of apoptosis (programmed cell death) via various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

## Visualizations: Workflows and Signaling Pathways

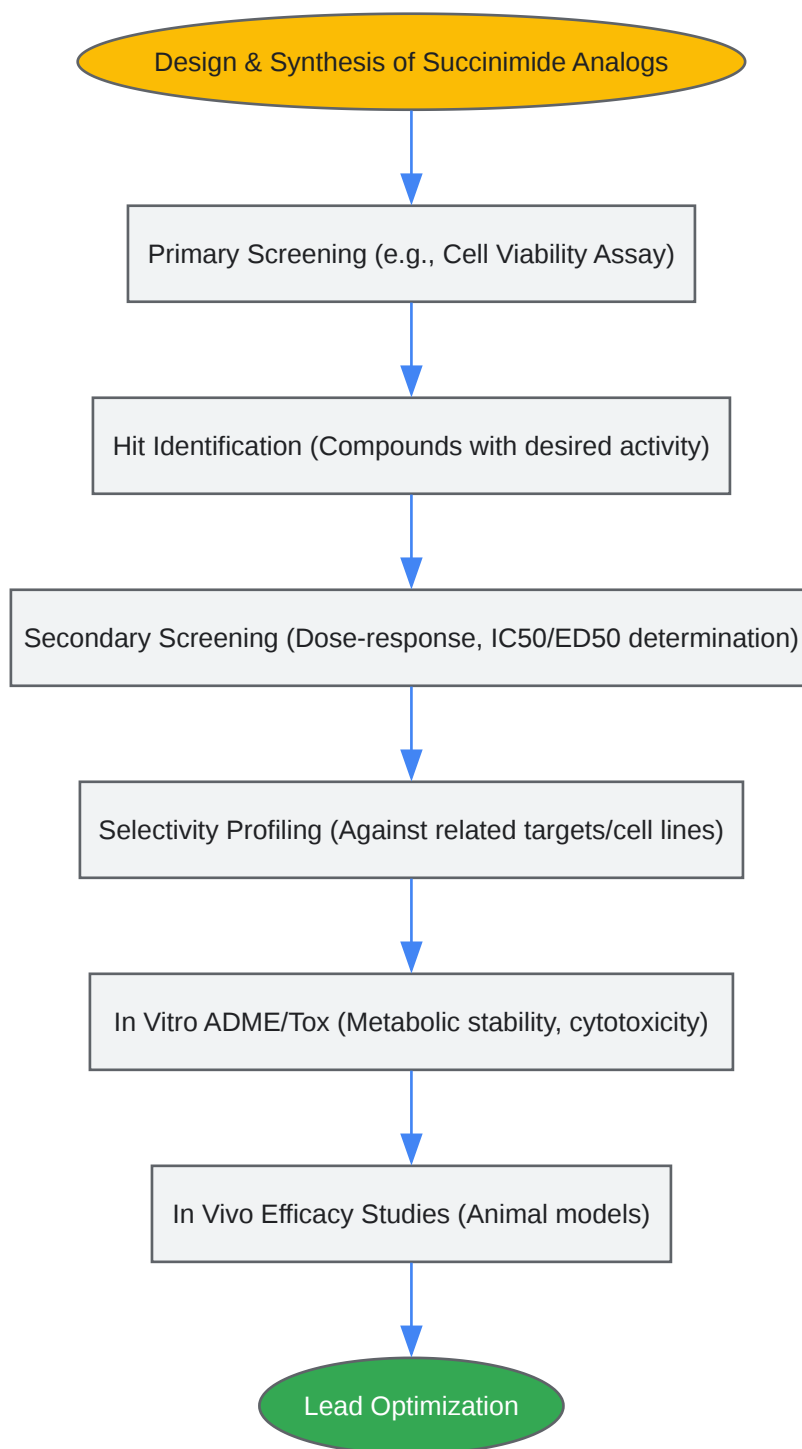
### Experimental Workflow: Synthesis of N-Phenylsuccinimide



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Caption: Synthetic routes to **N-Phenylsuccinimide**.

## Logical Relationship: Medicinal Chemistry Screening Cascade for Succinimide Derivatives

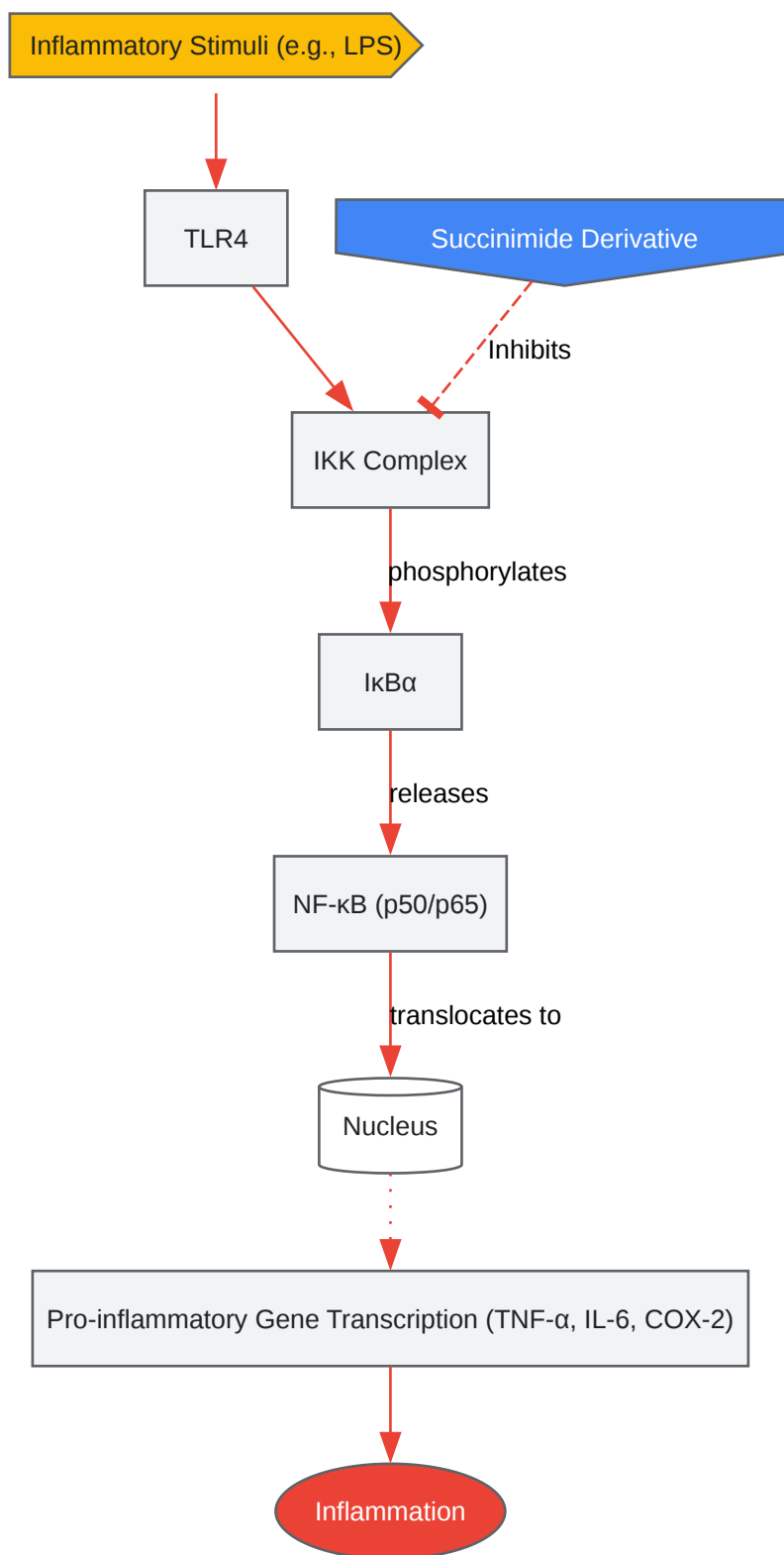


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Caption: Drug discovery workflow for succinimide analogs.



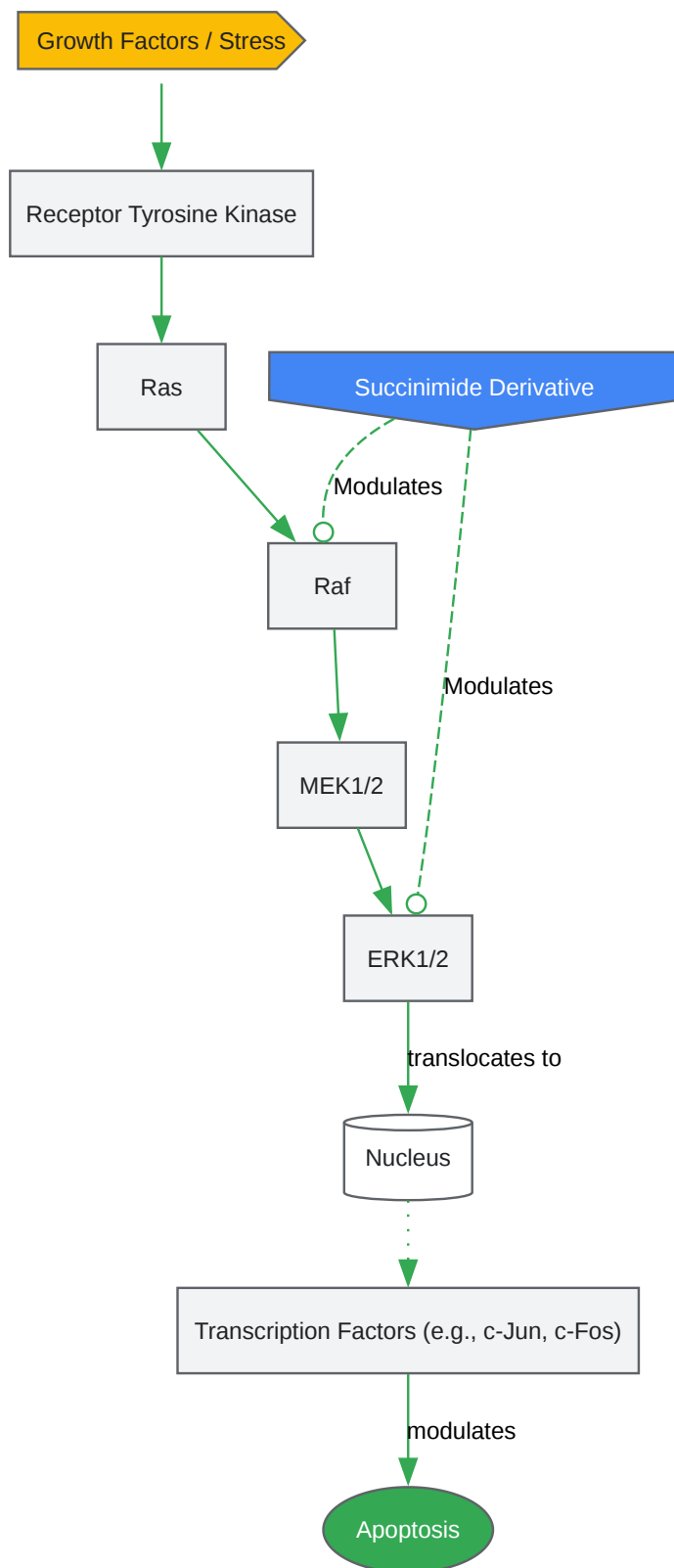
# Signaling Pathway: Potential Anti-inflammatory Mechanism of Succinimide Derivatives via NF- $\kappa$ B Inhibition



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Caption: NF-κB signaling pathway and potential inhibition.

# Signaling Pathway: Potential Antitumor Mechanism of Succinimide Derivatives via MAPK Pathway Modulation



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Caption: MAPK signaling pathway in cancer and potential modulation.

## Conclusion

**N-Phenylsuccinimide**, or Succinanil, serves as a valuable scaffold in organic synthesis and medicinal chemistry. While its direct therapeutic applications are not extensively documented, the succinimide core is of significant interest in drug development, with derivatives exhibiting a range of biological activities including anticonvulsant, anti-inflammatory, and antitumor effects. The synthetic routes to **N-Phenylsuccinimide** are well-established, offering flexibility in scale and environmental impact. Future research into specific N-phenyl substituted succinimide derivatives may uncover novel therapeutic agents, leveraging the established pharmacological potential of the succinimide motif. This guide provides a foundational resource for researchers aiming to explore the chemistry and biological applications of this important class of compounds.

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